6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

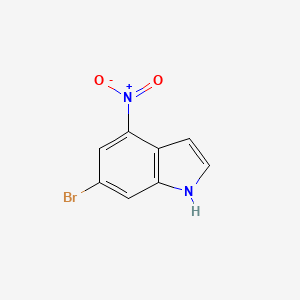

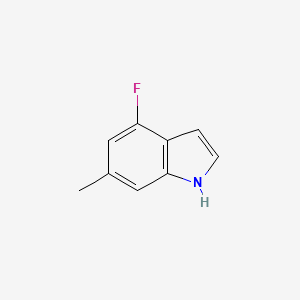

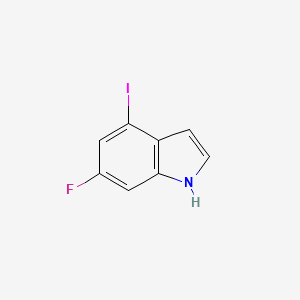

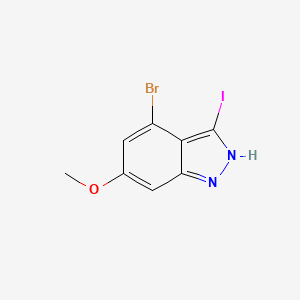

The compound “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” is a chemical compound likely used in research or industry . It contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” were not found, similar compounds are often synthesized through various methods such as the Suzuki cross-coupling reaction and multi-component reactions .Aplicaciones Científicas De Investigación

Application Summary

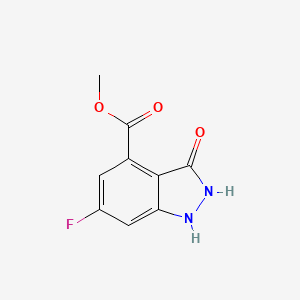

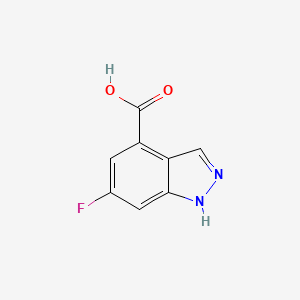

This compound is utilized in the development of antifungal drugs, specifically as a derivative of Voriconazole (VN), which is used to treat various fungal infections. The compound, referred to as VN-CHO, is a result of late-stage functionalization of VN to improve its efficacy and reduce side effects .

Methods of Application

VN-CHO is synthesized through a photoredox-catalyzed hydroxymethylation of VN, followed by oxidation of the hydroxymethylated derivative (VN-CH2OH) to form VN-CHO. This process introduces a formyl group into the VN structure, creating a site for further functionalization .

Results Summary

The VN-CHO was obtained in a good yield of 70%, and its structure was confirmed by 1D (1H and 13C) and 2D (HSQC and HMBC) NMR techniques. The introduction of the formyl group has been shown to be promising for enhancing the antifungal activity of VN .

Organic Synthesis

Results Summary

Photoredox Catalysis

Results Summary

Material Science

Results Summary

Analytical Chemistry

Results Summary

Fluorination Chemistry

Results Summary

Proteomic Biomarker Discovery

Methods of Application: In a study, targeted proteomics using multiple reaction monitoring mass spectrometry (MRM-MS) was employed to measure plasma levels of proteins, including those potentially modified by this compound, to assess clinical associations .

Results Summary

The study identified several proteins differentially expressed between long-term responders and poor responders to crizotinib, an ALK tyrosine kinase inhibitor. This suggests that modifications by compounds like “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” could be part of a prognostic signature for treatment response .

Green Chemistry

Methods of Application

Solvent-free conditions often lead to decreased reaction time, increased yields, and easier work-up. This compound is involved in multicomponent reactions (MCRs) under such conditions .

Antifungal Derivative Synthesis

Methods of Application: The synthesis involves a photoredox-catalyzed hydroxymethylation of Voriconazole, yielding a hydroxymethylated derivative, followed by oxidation to produce the final compound .

Results Summary

The new derivative was obtained with a 70% yield , and its structure was confirmed by NMR techniques. The introduction of a formyl group in the Voriconazole structure creates a promising site for further functionalization .

Radical Chemistry

Methods of Application: Blatter radicals are prepared through oxidation of amidrazones using MnO2 in dry CH2Cl2, and their properties are studied using cyclic voltammetry and EPR spectroscopy .

Propiedades

IUPAC Name |

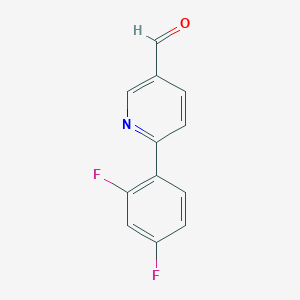

6-(2,4-difluorophenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHVHRUOLIQTPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)